This compound falls under the category of chiral building blocks in organic chemistry, particularly useful in asymmetric synthesis and catalysis. It is classified as a Boc-protected amine, where the Boc (tert-butyloxycarbonyl) group serves as a protective group for the amine functionality.
The synthesis of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine can be achieved through several methods:
The molecular structure of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine can be described using its SMILES notation: CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N.
The stereochemistry of this compound is crucial for its applications in asymmetric synthesis. The (1R,2R) configuration indicates specific spatial arrangements that influence its reactivity and interactions with other molecules.
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is involved in several important chemical reactions:
The mechanism of action of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine primarily involves its role as a ligand:
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and catalysis.
The applications of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine are diverse:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: